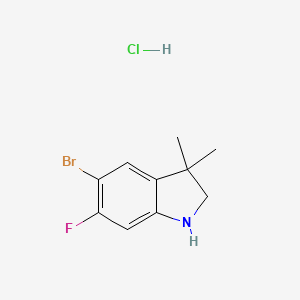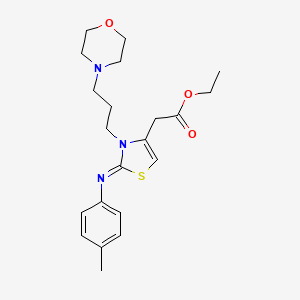
4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 2092461-37-3 . It has a molecular weight of 206.24 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives, which includes this compound, has been a subject of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted tetrahydroquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H14N2O2/c1-2-8-5-6-12-11-7-9 (13 (14)15)3-4-10 (8)11/h3-4,7-8,12H,2,5-6H2,1H3 .Chemical Reactions Analysis
The C (1)-functionalization of tetrahydroquinolines has been a focus of recent research . This process involves reactions that include the isomerization of an iminium intermediate .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 206.24 .Mecanismo De Acción
Target of Action
4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline is a structural motif of various natural products and therapeutic lead compounds . .
Mode of Action
It’s known that tetrahydroisoquinolines can act as precursors for various alkaloids displaying multifarious biological activities
Biochemical Pathways
It’s known that tetrahydroisoquinolines are key fragments of a diverse range of alkaloids and bioactive molecules . Therefore, it’s plausible that this compound could affect the same biochemical pathways as these alkaloids and bioactive molecules.
Result of Action
Given its structural similarity to tetrahydroisoquinolines, it might exhibit similar biological activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. This compound is also highly selective in its biological activity, making it a useful tool for studying specific enzymes and pathways. However, this compound also has some limitations. It can be difficult to obtain high yields of pure this compound, and the synthesis process can be time-consuming and expensive. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline. One area of research is the development of new drugs based on the structure of this compound. This compound derivatives have been shown to exhibit even greater anti-inflammatory and anti-cancer activity than the parent compound, making them promising candidates for drug development. Another area of research is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound exerts its biological effects and to identify new targets for drug development. Finally, there is a need for more research on the safety and toxicity of this compound, particularly at high concentrations.
Métodos De Síntesis
4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Another method involves the reaction of an amino acid with an aldehyde or ketone in the presence of a Lewis acid catalyst. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
4-Ethyl-7-nitro-1,2,3,4-tetrahydroquinoline has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Safety and Hazards
The safety information for this compound includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-ethyl-7-nitro-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-8-5-6-12-11-7-9(13(14)15)3-4-10(8)11/h3-4,7-8,12H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVLPVAOMULIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC2=C1C=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

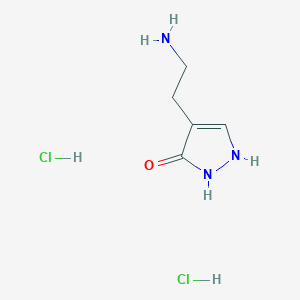
![N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2931807.png)
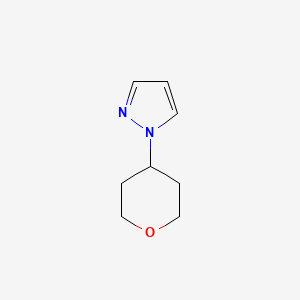
![4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2931810.png)
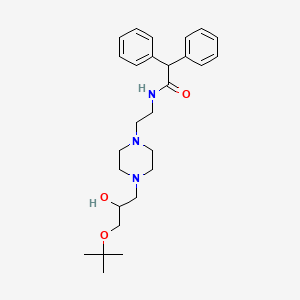
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2931817.png)
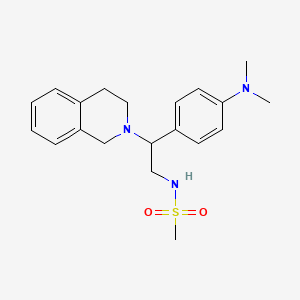
![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2931820.png)
![N5-(3-chloro-4-methylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2931821.png)
![5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2931822.png)
![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2931824.png)
